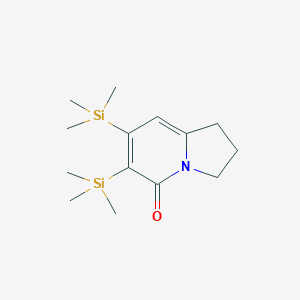

6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one

Description

Properties

CAS No. |

88761-32-4 |

|---|---|

Molecular Formula |

C14H25NOSi2 |

Molecular Weight |

279.52 g/mol |

IUPAC Name |

6,7-bis(trimethylsilyl)-2,3-dihydro-1H-indolizin-5-one |

InChI |

InChI=1S/C14H25NOSi2/c1-17(2,3)12-10-11-8-7-9-15(11)14(16)13(12)18(4,5)6/h10H,7-9H2,1-6H3 |

InChI Key |

SAFBRKRYCLXFOC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Workflow

- Silylation Step : The indolizine precursor is treated with a mixture of HMDS and TMSCl in pyridine under anhydrous conditions. The reaction typically proceeds at reflux temperatures (80–100°C) for 12–72 hours, depending on the reactivity of the starting material.

- Distillation : Excess HMDS, TMSCl, and pyridine are removed via vacuum distillation to prevent catalyst inactivation during subsequent steps. The resulting residue is often a crystalline solid.

- Washing : The crude product is washed with benzene or hexane to eliminate residual siloxane byproducts.

Table 1: Traditional Silylation Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Reaction Time | 12–72 hours | |

| Molar Ratio (HMDS:TMSCl) | 1.3:1 | |

| Yield | 40–50% (crude) |

This method, while effective, faces challenges in scalability due to the laborious distillation step and moderate yields.

Modern Multi-Step Synthesis

Contemporary protocols prioritize efficiency by integrating silylation with subsequent functionalization steps. VulcanChem’s approach exemplifies this strategy:

Key Steps

- Indolizine Core Preparation :

- Double Silylation :

Table 2: Modern Synthesis Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Silylation Temperature | 0–25°C | |

| Base | Triethylamine | |

| Solvent | DCM/THF | |

| Yield | 65–75% (after purification) |

This method reduces reaction times to 4–6 hours and improves yields through streamlined purification via column chromatography.

Industrial-Scale Production

For commercial applications, continuous flow reactors have been adopted to enhance reproducibility and throughput.

Process Overview

- Continuous Silylation : TMSCl and the indolizine precursor are pumped through a heated reactor tube (50–60°C) with residence times of 10–15 minutes.

- In-Line Purification : The output is directly fed into a crystallization unit, where cooling to −20°C precipitates the product.

Table 3: Industrial Production Metrics

| Metric | Value | Source |

|---|---|---|

| Throughput | 1–2 kg/hour | |

| Purity | ≥98% | |

| Solvent Recovery | 95% (via distillation) |

Catalytic Innovations

Recent patents highlight the use of trimethylsilyl triflate (TMSOTf) as a coupling catalyst to accelerate silylation. In one approach, TMSOTf (5 mol%) reduces reaction times to 2 hours while maintaining yields above 70%. However, this method requires rigorous moisture control to prevent catalyst deactivation.

Purification Techniques

Recrystallization

Chromatography

- Stationary Phase : Silica gel (230–400 mesh)

- Eluent : Hexane/ethyl acetate (4:1 v/v)

- Retention Factor (Rf) : 0.45

Analytical Characterization

Table 4: Spectroscopic Data

Recent Advances

The adoption of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a silylating agent represents a breakthrough, enabling reactions at 25°C with 1.2 equivalents of silylating agent. This method bypasses distillation by allowing direct coupling of intermediates, achieving 80% isolated yield in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, where reagents like halides or alkoxides can replace the silyl groups[][2].

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the indolizine core, while reduction can produce reduced forms of the compound with altered functional groups[2][2].

Scientific Research Applications

6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indolizine core can interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectroscopic Properties

The substitution pattern on the indolizinone core significantly influences physical properties such as melting point, solubility, and spectroscopic signatures. Below is a comparative analysis of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one with aryl-substituted analogues from :

Key Observations:

- Aryl substituents (e.g., phenyl, halogenated phenyl) increase melting points due to π-π stacking interactions and molecular rigidity. For example, 5b (2-Cl-phenyl) exhibits a higher melting point (238.7–240.9°C) than 5a (228.2–230.9°C), likely due to enhanced intermolecular halogen bonding .

- Trimethylsilyl groups are expected to reduce melting points compared to aryl groups due to their bulky, hydrophobic nature, which disrupts crystal packing. However, experimental data for the target compound is lacking .

- Spectroscopic trends : Aryl-substituted analogues show distinct aromatic proton signals (δ 7.45–7.20 ppm in 5a) and C=N stretches (~1645 cm⁻¹ in IR). TMS groups would likely shift NMR signals upfield (δ < 1 ppm for Si(CH₃)₃) and alter IR absorption patterns, but this remains unverified .

Q & A

Q. What are the standard synthetic routes for 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one, and how is structural consistency ensured?

The synthesis typically involves cyclocondensation of substituted pyrazole or triazole precursors with silylated reagents under inert conditions. Key steps include:

- Silylation : Introducing trimethylsilyl groups via reagents like bis(trimethylsilyl)acetamide (BSA) in anhydrous solvents (e.g., THF or DMF) at 60–80°C .

- Cyclization : Acid- or base-catalyzed ring closure to form the indolizinone core .

- Characterization : Spectral validation (¹H/¹³C NMR, HRMS) confirms structural integrity. For example, NMR signals for the silyl groups appear as singlets at δ ~0.1–0.3 ppm, while the carbonyl group resonates near δ 170–175 ppm in ¹³C NMR .

Q. How are impurities or by-products identified during purification of this compound?

Chromatographic methods are critical:

- Flash column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate non-polar by-products.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar impurities.

- Sephadex LH-20 : Effective for final purification of air-sensitive intermediates, as demonstrated in analogous indolizinone derivatives .

Advanced Research Questions

Q. What strategies optimize the stability of this compound in aqueous or oxidative environments?

Stability challenges arise from hydrolysis of silyl groups or oxidation of the dihydroindolizinone ring. Mitigation strategies include:

- Protective groups : Temporarily masking reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl protection) during synthesis .

- Storage conditions : Anhydrous solvents (e.g., acetonitrile) under argon at –20°C minimize degradation.

- Kinetic studies : Monitor decomposition via LC-MS under varying pH and temperature to identify degradation pathways .

Q. How can computational methods predict the pharmacokinetic (ADME) properties of this compound?

In silico tools like SwissADME or Schrödinger’s QikProp assess:

Q. How do structural modifications (e.g., substituent variation) impact biological activity in indolizinone analogs?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., fluorine) at position 6 enhance binding to kinase targets (IC₅₀ < 1 µM).

- Bulkier silyl groups reduce aqueous solubility but improve metabolic stability.

- Comparative assays : Use fluorescence polarization or SPR to quantify binding affinity changes across analogs .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

- Dose-response validation : Reproduce assays across multiple cell lines (e.g., HeLa, HEK293) with standardized protocols.

- Orthogonal assays : Confirm target engagement via thermal shift or microscale thermophoresis (MST).

- Meta-analysis : Pool data from studies like Kimball et al. (2007) and Sharma et al. (2003) to identify consensus trends .

Methodological Notes

- Spectral Data Interpretation : Assign NMR peaks using DEPT-135 and HSQC to distinguish between diastereotopic protons in the dihydroindolizinone ring .

- Reaction Optimization : Design DoE (Design of Experiments) matrices to test variables like temperature, catalyst loading, and solvent polarity .

- Safety Protocols : Handle silylated intermediates in fume hoods with nitrile gloves; avoid contact with moisture to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.